REACTION_CXSMILES
|
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |